molecular formula C30H33N3O5 B11268744 N-butyl-4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide

N-butyl-4-{[6,7-dimethoxy-1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide

Cat. No.: B11268744
M. Wt: 515.6 g/mol
InChI Key: PWZGZMPZDSTOTM-UHFFFAOYSA-N
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Description

N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amide or isocyanate to form the quinazolinone core.

    Introduction of the Dimethoxy Substituents: The dimethoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the 4-METHYLPHENYL Group: This step involves the alkylation of the quinazolinone core with a 4-METHYLPHENYL derivative, typically using a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE can be compared with other quinazolinone derivatives, such as:

    4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE: Lacks the N-BUTYL group, which may affect its solubility and biological activity.

    N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZOATE: Contains a benzoate ester instead of a benzamide, which may influence its reactivity and pharmacokinetic properties.

The uniqueness of N-BUTYL-4-({6,7-DIMETHOXY-1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)BENZAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H33N3O5

Molecular Weight

515.6 g/mol

IUPAC Name

N-butyl-4-[[6,7-dimethoxy-1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C30H33N3O5/c1-5-6-15-31-28(34)23-13-11-22(12-14-23)19-33-29(35)24-16-26(37-3)27(38-4)17-25(24)32(30(33)36)18-21-9-7-20(2)8-10-21/h7-14,16-17H,5-6,15,18-19H2,1-4H3,(H,31,34)

InChI Key

PWZGZMPZDSTOTM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)C)OC)OC

Origin of Product

United States

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